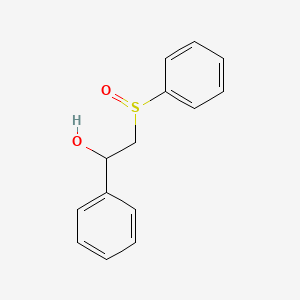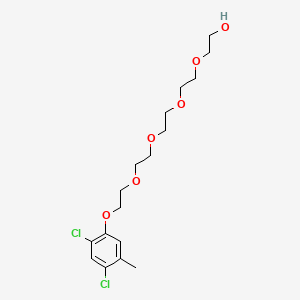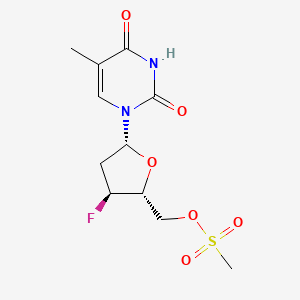
Thymidine, 3'-deoxy-3'-fluoro-, 5'-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a natural nucleoside found in DNA. The modification at the 3’ position with a fluorine atom and the addition of a methanesulfonate group at the 5’ position make this compound unique and useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate typically involves nucleophilic substitution reactions. One common method starts with 2,3’-anhydrothymidine, which undergoes nucleophilic attack by fluoride ions to introduce the fluorine atom at the 3’ position. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 160°C) for about 10 minutes. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonate group at the 5’ position .
Industrial Production Methods
In industrial settings, the synthesis is often automated to ensure high yield and purity. The process involves the use of remote-controlled synthesis modules that allow for precise control of reaction conditions. The overall radiochemical yield can be around 18.1 ± 5.4%, with specific activities of 100–220 GBq/μmol .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The methanesulfonate group can be hydrolyzed under basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride ions in DMSO at elevated temperatures.
Hydrolysis: Sodium hydroxide (NaOH) at room temperature.
Major Products
Substitution: Depending on the nucleophile used, various substituted thymidine analogs can be formed.
Hydrolysis: The primary product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate has several applications in scientific research:
Positron Emission Tomography (PET): It is used as a tracer to assess tumor proliferation activity in vivo.
Cancer Research: It helps in evaluating the efficacy of cancer treatments by monitoring changes in tumor cell proliferation.
Wirkmechanismus
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate exerts its effects primarily through its incorporation into DNA. The compound is phosphorylated by thymidine kinase-1 (TK-1) and incorporated into the DNA of proliferating cells. This incorporation disrupts DNA synthesis and cell division, making it useful for imaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): A closely related compound used in PET imaging.
Alovudine: Another thymidine analog with antiviral properties.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is unique due to the presence of both the fluorine atom at the 3’ position and the methanesulfonate group at the 5’ position. This dual modification enhances its utility in imaging and therapeutic applications compared to other thymidine analogs .
Eigenschaften
CAS-Nummer |
51247-06-4 |
|---|---|
Molekularformel |
C11H15FN2O6S |
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H15FN2O6S/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,13,15,16)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
KIEUYYVPJIIRHO-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


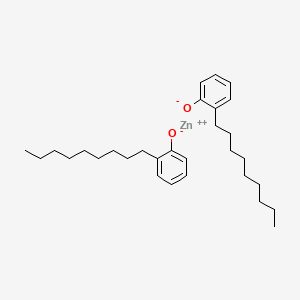
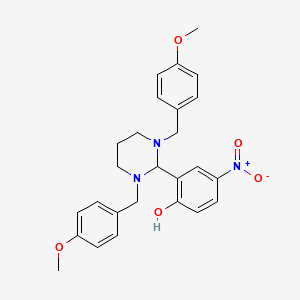
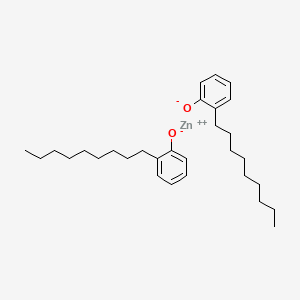
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
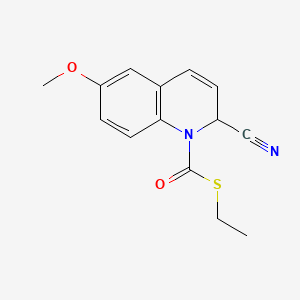


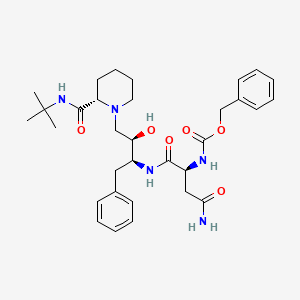
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
